molecular formula C10H12O4 B1296055 3-(4-Methoxyphenoxy)propanoic acid CAS No. 20811-60-3

3-(4-Methoxyphenoxy)propanoic acid

Cat. No. B1296055
Key on ui cas rn: 20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313160B1

Procedure details

Cyclisation is carried out on the acid chloride generated starting from the acid. Heating the acid obtained in Step B (500 mg:2.55 mmol) at reflux of toluene (20 ml) for 3 hours in the presence of thionyl chloride (0.56 ml:7.65 mmol:3 eq.) allows easy access to the acid chloride. The solvent and also the excess reagent are removed by concentrating the resulting yellow solution under reduced pressure. The dry residue is then taken up in 20 ml of anhydrous dichloromethane; aluminium chloride (465.9 mg:3.49 mmol:1.5 eq.) is then introduced cautiously. The reaction mixture is hydrolysed in the cold state after 1 hour of stirring at ambient temperature. The product is extracted, washed with water and then purified on a silica column (AcOEt/PE 3/7).
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
465.9 mg
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:13][CH:14]=1)[O:7][CH2:8][CH2:9][C:10]2=[O:12] |f:2.3.4.5|

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(OCCC(=O)O)C=C1
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
465.9 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0.56 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and also the excess reagent are removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the resulting yellow solution under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product is extracted
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified on a silica column (AcOEt/PE 3/7)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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